1-[(1S)-1-Methoxyethyl]-4-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1S)-1-Methoxyethyl]-4-(trifluoromethyl)benzene is a chemical compound characterized by the presence of a methoxyethyl group attached to a benzene ring, which also contains a trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide and copper catalysts, under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-[(1S)-1-Methoxyethyl]-4-(trifluoromethyl)benzene can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1-[(1S)-1-Methoxyethyl]-4-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the development of advanced materials with unique properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of 1-[(1S)-1-Methoxyethyl]-4-(trifluoromethyl)benzene involves its interaction with molecular targets through various pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biomolecules. This interaction can lead to changes in the molecular structure and function of the target, resulting in the desired biological or chemical effect .
Comparison with Similar Compounds
- 1-[(1S)-1-Methoxyethyl]-4-(fluoromethyl)benzene
- 1-[(1S)-1-Methoxyethyl]-4-(chloromethyl)benzene
- 1-[(1S)-1-Methoxyethyl]-4-(bromomethyl)benzene
Comparison: 1-[(1S)-1-Methoxyethyl]-4-(trifluoromethyl)benzene is unique due to the presence of the trifluoromethyl group, which imparts distinct properties such as increased lipophilicity and chemical stability. Compared to its analogs with different halogen substituents, the trifluoromethyl derivative exhibits enhanced reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
646041-16-9 |
---|---|
Molecular Formula |
C10H11F3O |
Molecular Weight |
204.19 g/mol |
IUPAC Name |
1-[(1S)-1-methoxyethyl]-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H11F3O/c1-7(14-2)8-3-5-9(6-4-8)10(11,12)13/h3-7H,1-2H3/t7-/m0/s1 |
InChI Key |
ASIYWWJKIRBESZ-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(F)(F)F)OC |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.